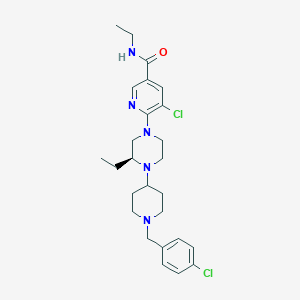
3-Tosylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
3-Tosylimidazolidine-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of tosyl chloride with imidazolidine-2,4-dione under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
3-Tosylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
3-Tosylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Tosylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the parasite Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
3-Tosylimidazolidine-2,4-dione is unique due to its tosyl group, which imparts specific chemical properties and biological activity. Similar compounds include:
Imidazolidine-2,4-dione: Lacks the tosyl group and has different chemical properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of the nitrogen atom in the imidazolidine ring, leading to different biological activities.
Hydantoin derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C10H10N2O4S |
|---|---|
Peso molecular |
254.26 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
Clave InChI |
KMXJIJFWFDCXEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)






